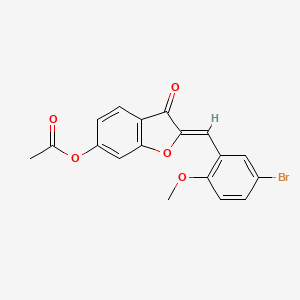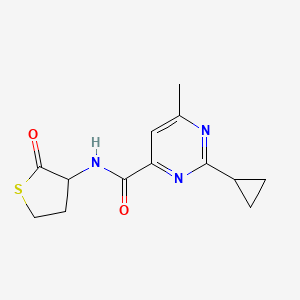![molecular formula C19H17ClN2OS B2640604 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339278-72-7](/img/structure/B2640604.png)
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with chlorobenzyl, phenylsulfanyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a thiolation reaction, where a phenylthiol is reacted with the pyrimidine derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chlorobenzyl and phenylsulfanyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine is unique due to the combination of its substituents and the pyrimidine core, which can confer specific chemical reactivity and biological activity not seen in its analogs. The presence of both electron-donating and electron-withdrawing groups can influence its chemical behavior and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-14-21-17(13-24-18-5-3-2-4-6-18)11-19(22-14)23-12-15-7-9-16(20)10-8-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABXHFUHJQHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
![N-(3-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2640528.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,2-diphenylacetamide](/img/structure/B2640537.png)
![ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2640538.png)

![4-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2640541.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)
![3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)
